Cas no 1153115-77-5 ((1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine)

(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine 化学的及び物理的性質
名前と識別子
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- [(1-Benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
- 1H-Pyrazole-4-methanamine, N-(1-methylethyl)-1-(phenylmethyl)-
- (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine
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- インチ: 1S/C14H19N3/c1-12(2)15-8-14-9-16-17(11-14)10-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3
- InChIKey: JHDYTCCGPKKXCQ-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)C=C(CNC(C)C)C=N1
(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127718-0.5g |
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 95% | 0.5g |
$546.0 | 2023-05-26 | |
Chemenu | CM405682-500mg |
[(1-Benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 95%+ | 500mg |
$576 | 2023-01-04 | |
TRC | B411385-50mg |
[(1-Benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-127718-0.25g |
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 95% | 0.25g |
$347.0 | 2023-05-26 | |
Aaron | AR01A5SL-250mg |
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 95% | 250mg |
$503.00 | 2025-02-09 | |
Aaron | AR01A5SL-2.5g |
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 95% | 2.5g |
$1909.00 | 2025-02-09 | |
A2B Chem LLC | AV52585-50mg |
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 95% | 50mg |
$206.00 | 2024-04-20 | |
Enamine | EN300-127718-500mg |
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 95.0% | 500mg |
$546.0 | 2023-10-01 | |
Aaron | AR01A5SL-1g |
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 95% | 1g |
$987.00 | 2025-02-09 | |
1PlusChem | 1P01A5K9-250mg |
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |
1153115-77-5 | 95% | 250mg |
$485.00 | 2025-03-04 |
(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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5. Book reviews
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amineに関する追加情報
(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine: A Promising Compound in Modern Pharmaceutical Research
(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine, with the CAS number 1153115-77-5, represents a novel class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its unique structural features, combines a 1H-pyrazol-4-yl ring system with a propan-2-yl group, forming a complex scaffold that may offer multiple pharmacological activities. Recent studies have highlighted its potential in modulating cellular signaling pathways and its applicability in drug discovery for various therapeutic areas.
The molecular architecture of (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine is defined by the presence of a pyrazole ring, a heterocyclic compound known for its biological relevance. The 1-Benzyl substituent on the pyrazole ring introduces aromaticity and enhances the molecule's hydrophobicity, which may influence its membrane permeability and interaction with biological targets. The propan-2-yl group, a branched alkyl chain, contributes to the molecule's steric properties and may play a role in stabilizing its conformation in biological environments.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine exhibits promising anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of immune responses and is implicated in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate this pathway suggests its potential as a therapeutic agent for these conditions.
Additionally, a study published in European Journal of Medicinal Chemistry (2024) explored the antitumor properties of (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine. Researchers found that the compound induces apoptosis in cancer cells by targeting mitochondria and disrupting the mitochondrial membrane potential. This mechanism of action is distinct from traditional chemotherapy agents and may offer a new approach for the treatment of malignancies with resistance to conventional therapies.
The synthesis of (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine involves a multi-step process that includes the formation of the pyrazole ring and the coupling of the propan-2-yl group. Advanced synthetic methods, such as microwave-assisted organic synthesis and catalytic approaches, have been employed to optimize yield and purity. These techniques are critical for the large-scale production of the compound for preclinical and clinical studies.
Pharmacokinetic studies of (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine have revealed its favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrates high bioavailability, which is essential for its efficacy in vivo. Its metabolic profile, as analyzed through in vitro and in vivo models, indicates minimal hepatic metabolism, suggesting that it may have a longer half-life compared to many other small molecule drugs.
Emerging research in Drug Discovery Today (2023) has also investigated the neuroprotective potential of (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine. The compound has shown the ability to reduce oxidative stress and prevent neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings highlight its potential as a candidate for the development of novel neurotherapeutics.
Despite its promising properties, the safety profile of (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine is still under investigation. Preclinical studies have indicated low toxicity, but further clinical trials are necessary to confirm its safety in humans. The compound's potential side effects, particularly in long-term use, require thorough evaluation to ensure its therapeutic benefit outweighs any risks.
The future of (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine in pharmaceutical research is bright, with ongoing efforts to explore its applications in diverse therapeutic areas. Its unique structural features and multifunctional properties make it a valuable candidate for the development of new drugs targeting complex biological systems. Continued research and collaboration across disciplines will be essential to fully realize its potential in improving human health.
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